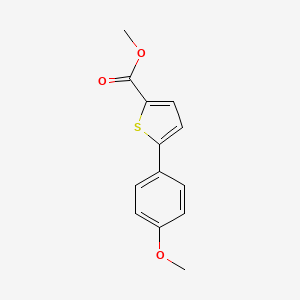
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate”, often involves condensation reactions. Some common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Antiproliferative Activity
Research has identified derivatives of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate with pronounced anti-proliferative activity and tumor cell selectivity. For instance, modifications of the molecule have led to compounds with significant anti-proliferative effects in the mid-nanomolar range, showing 500- to 1000-fold tumor cell selectivity against specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, while being virtually inactive against other tumor cell lines. This highlights the potential of these derivatives as prototype drugs for cancer treatment, especially due to their unusual tumor selectivity and cytoplasmic uptake characteristics, predominantly localizing in the endoplasmic reticulum without visible appearance in the nucleus (Thomas et al., 2017).
Antimicrobial and Antioxidant Properties
Another study explored the synthesis of compounds related to this compound, showcasing their antimicrobial and antioxidant activities. Compounds synthesized exhibited remarkable antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting their applicability in pharmaceutical formulations aiming to combat microbial infections and oxidative stress (Raghavendra et al., 2016).
Synthetic Applications and Materials Science
In the realm of synthetic chemistry and materials science, derivatives of this compound have been utilized for various synthetic applications. For example, the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes highlights a new class of antimicrobial agents, indicating the versatility of thiophene derivatives in synthesizing compounds with potential applications in reducing biofilm formation by marine bacteria (Benneche et al., 2011).
Moreover, thiophene cores with arylamine side groups have been reported to achieve high power conversion efficiencies when used as the hole-transporting material in perovskite-based solar cell devices. This underscores the potential of thiophene derivatives in the development of efficient and less expensive alternatives to conventional materials used in solar cells (Li et al., 2014).
properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKPXPOZBDPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408809 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69202-21-7 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



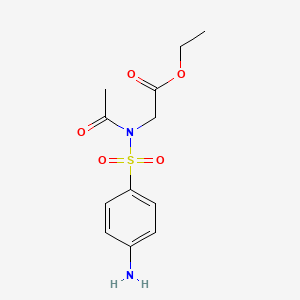
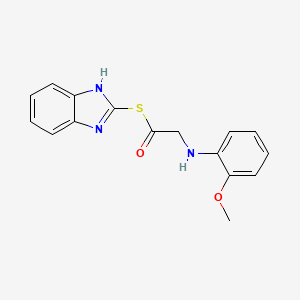
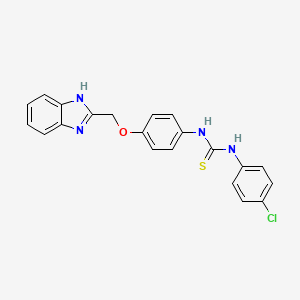

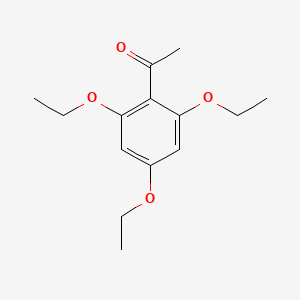
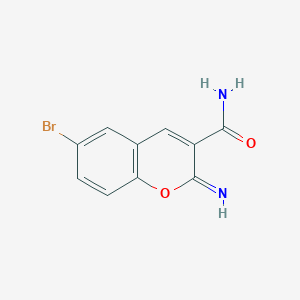
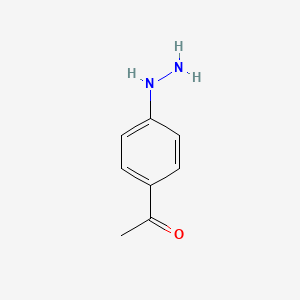
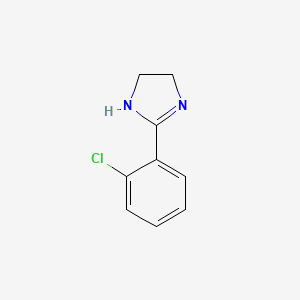
![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)
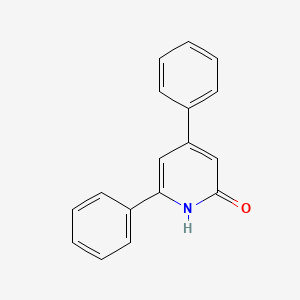
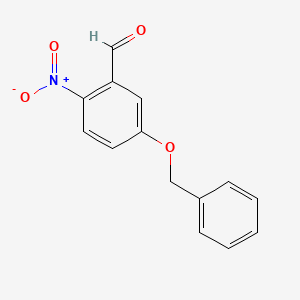
![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)